Ethyl 4-hydrazino-2-(trifluoromethyl)pyrimidine-5-carboxylate
Description
Ethyl 4-hydrazino-2-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a hydrazino (-NHNH₂) group at position 4 and a trifluoromethyl (-CF₃) group at position 2 of the pyrimidine ring. This compound is structurally related to several pyrimidine-based molecules with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Properties
IUPAC Name |
ethyl 4-hydrazinyl-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N4O2/c1-2-17-6(16)4-3-13-7(8(9,10)11)14-5(4)15-12/h3H,2,12H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINANUGXXFVGSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydrazino-2-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydrazino-2-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form the corresponding azo compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydrazino group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-hydrazino-2-(trifluoromethyl)pyrimidine-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl 4-hydrazino-2-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The hydrazino group in the target compound introduces nucleophilic reactivity, enabling conjugation with carbonyl groups or metal ions, unlike the amino or chloro analogs .
Anticancer and Anti-Inflammatory Potential
- Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate: Showed notable anti-inflammatory and antimicrobial activity in preclinical models .
- Target Compound: While direct data are absent, the hydrazino group may enhance chelation of metal ions (e.g., Fe³⁺, Cu²⁺), a feature exploited in anticancer metallodrugs .
Antiviral Activity
- Pyrimidine-catechol-diether derivatives (e.g., compounds XIII–XVI in ) exhibit anti-HIV activity via non-nucleoside reverse transcriptase inhibition. The trifluoromethyl group in the target compound may similarly enhance binding to hydrophobic pockets in viral enzymes .
Physicochemical and Pharmacokinetic Properties
Key Insights :
- The hydrazino group may reduce metabolic stability compared to amino or chloro analogs but offers unique reactivity for prodrug design .
Biological Activity
Ethyl 4-hydrazino-2-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article will explore its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H9F3N4O2
- Molecular Weight : 250.17 g/mol
- CAS Number : 188936-10-9
The compound features a hydrazino group and a trifluoromethyl group attached to a pyrimidine ring, which contributes to its distinctive biological properties.
This compound exhibits several biological activities through various mechanisms:
- Anti-inflammatory Effects : It has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells, indicating potential use in treating neuroinflammatory conditions.
- Neuroprotective Properties : Research suggests that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, which could be explored further for potential therapeutic applications against bacterial infections .
Applications in Medicinal Chemistry
This compound is utilized in various research applications:
- Drug Development : This compound serves as a scaffold for synthesizing novel pharmaceuticals aimed at treating inflammatory and neurodegenerative diseases.
- Diagnostics : It has been employed in the synthesis of organohydrazide chelate complexes for imaging techniques, particularly in nuclear medicine.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers when treated with the compound compared to control groups.
Case Study 2: Anti-inflammatory Activity
In an experimental model of inflammation, the compound demonstrated a dose-dependent reduction in TNF-α levels, supporting its potential as an anti-inflammatory agent. The study highlighted its mechanism involving the inhibition of NF-kB signaling pathways .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
